Olprinone Demonstrates 39% Relative Reduction in 60-Day MACCE vs. Milrinone in Congestive Heart Failure
In a retrospective comparative study of 288 hospitalized patients with congestive heart failure (CHF), olprinone treatment was associated with a significantly lower incidence of major adverse cardiovascular and cerebrovascular events (MACCE) at 60 days compared to milrinone. The MACCE rate was 29.9% in olprinone-treated patients versus 48.1% in milrinone-treated patients, representing an absolute risk reduction of 18.2 percentage points and a relative risk reduction of approximately 38% (log rank; P = 0.005). Cardiac death occurred in 12.6% of olprinone-treated patients compared to 28.5% of milrinone-treated patients (log rank; P = 0.01) [1]. Multivariate Cox proportional hazard analysis confirmed that milrinone treatment was an independent predictor of MACCE (HR 3.17; 95% CI 1.64-6.10) and cardiac death (HR 2.64; 95% CI 1.42-4.91) [1]. This advantage was particularly pronounced in high-risk subgroups: patients with ischemic heart disease and those with chronic kidney disease (CKD) at stage ≥4 exhibited significantly lower event-free rates with olprinone compared to milrinone (log rank; P < 0.001 and P = 0.006, respectively) [1]. Additionally, a significantly higher proportion of olprinone-treated patients were discharged on oral β-blocker therapy compared to milrinone-treated patients (63% vs. 29%, P = 0.004) [1].
| Evidence Dimension | 60-day MACCE (Major Adverse Cardiovascular and Cerebrovascular Events) incidence |
|---|---|
| Target Compound Data | Olprinone: 29.9% MACCE incidence; 12.6% cardiac death |
| Comparator Or Baseline | Milrinone: 48.1% MACCE incidence; 28.5% cardiac death |
| Quantified Difference | Absolute risk reduction 18.2%; relative risk reduction ~38% for MACCE (P = 0.005); cardiac death absolute reduction 15.9% (P = 0.01); milrinone HR 3.17 for MACCE |
| Conditions | Retrospective study; n=288 hospitalized CHF patients; olprinone 0.05-0.4 μg/kg/min vs. milrinone 0.0125-0.75 μg/kg/min |
Why This Matters
This clinically significant 60-day outcome advantage directly informs drug selection for acute decompensated heart failure management and supports procurement of olprinone over milrinone where long-term post-discharge outcomes are a priority.
- [1] Dobashi S, Watanabe I, Nakanishi R, Hisatake S, Kiuchi S, Kabuki T, Oka T, Fujii T, Ikeda T. Comparing the effects of milrinone and olprinone in patients with congestive heart failure. Heart Vessels. 2020 Jun;35(6):776-785. doi: 10.1007/s00380-019-01543-6. View Source
